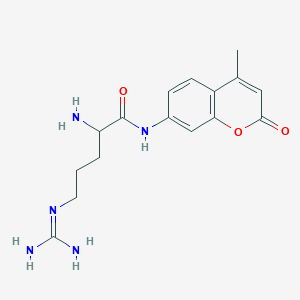

L-Arg-7-Amino-4-Methylcoumarin

Description

Foundational Role of Fluorogenic Substrates in Enzymatic Activity Profiling

Fluorogenic substrates are essential tools for detecting and quantifying enzymatic activity within complex biological samples such as cell lysates and even in living cells. tandfonline.com These molecules are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The enzymatic reaction, typically a hydrolysis event, releases a fluorophore, a molecule that emits light of a specific color when excited by another light source. The resulting increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. This principle allows researchers to measure enzyme activity with high sensitivity and in real-time.

The use of fluorogenic substrates offers several advantages over other methods of enzyme analysis. They eliminate the need for cumbersome and often hazardous radiolabeling. iris-biotech.de Furthermore, membrane-permeable fluorogenic substrates enable the monitoring of enzyme activity within intact, living cells, providing insights into biological processes in their native context. pnas.org This capability is crucial for understanding cellular signaling, metabolism, and the pathogenesis of various diseases. pnas.orgplos.org The development of diverse fluorogenic substrates has expanded the range of enzymes that can be studied, including proteases, glycosidases, phosphatases, and redox enzymes. pnas.orgresearchgate.net

The 7-Amino-4-Methylcoumarin (B1665955) (AMC) Moiety as a Core Fluorescent Reporter in Protease Assays

The 7-amino-4-methylcoumarin (AMC) molecule is a widely used fluorophore in the design of fluorogenic protease substrates. bertin-bioreagent.comthermofisher.com When an amino acid or peptide is attached to the amino group of AMC, the fluorescence of the coumarin (B35378) is quenched. iris-biotech.debertin-bioreagent.com This quenching effect is relieved upon enzymatic cleavage of the amide bond, which releases the free AMC molecule. bertin-bioreagent.com The liberated AMC exhibits strong blue fluorescence, with excitation and emission maxima typically around 345 nm and 445 nm, respectively. bertin-bioreagent.com

The significant increase in fluorescence upon cleavage—up to 700-fold—provides a robust and highly sensitive signal for detecting protease activity. iris-biotech.de This large Stokes shift (the difference between the excitation and emission wavelengths) and high photostability make AMC an ideal reporter group for various applications, including high-throughput screening of enzyme inhibitors and detailed kinetic studies. iris-biotech.depubcompare.ai The versatility of AMC allows for its conjugation to a wide variety of peptide sequences, enabling the development of specific substrates for a broad range of proteases. thermofisher.com

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~345 |

| Emission Maximum | ~445 |

Historical Development and Evolution of L-Arg-7-Amino-4-Methylcoumarin as a Specific Protease Probe

The synthesis of aminoacyl-7-amino-4-methylcoumarin derivatives marked a significant advancement in the development of sensitive assays for proteolytic enzymes. Early work in the 1970s demonstrated the utility of peptide-AMC amides as fluorogenic substrates for proteases like trypsin. acs.org The synthesis of L-Arginine-4-methylcoumaryl-7-amide (L-Arg-MCA) and its derivatives was a key step, with these compounds proving to be valuable fluorogenic substrates for the sensitive determination of enzymes such as trypsin and papain. scispace.comjst.go.jp

This compound, often abbreviated as Arg-AMC, was identified as a particularly effective substrate for certain aminopeptidases and cysteine proteases. It is widely used to measure the activity of cathepsin H, a lysosomal cysteine protease involved in protein degradation. smolecule.com The compound has also been shown to be a substrate for aminopeptidase (B13392206) B. smolecule.com The synthesis typically involves the coupling of L-arginine to 7-amino-4-methylcoumarin using coupling agents. More recent synthetic methods have been developed to improve the efficiency and yield of aminoacyl-AMC conjugates, making these important research tools more accessible. beilstein-journals.org The specificity of Arg-AMC for enzymes like cathepsin H has made it an essential tool in studying proteolytic pathways and in screening for inhibitors of these enzymes, which are implicated in various physiological and pathological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂ClN₅O₃ |

| Molecular Weight | 367.83 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQPDAOJXSYJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Principles and Experimental Protocols for L Arg 7 Amino 4 Methylcoumarin Utilization

Preparation and Standardization of L-Arg-7-Amino-4-Methylcoumarin Working Solutions

Solvent Considerations for Stock Solution Preparation

The initial and critical step in utilizing this compound is the preparation of a stable, concentrated stock solution. The choice of solvent is paramount, as L-Arg-AMC exhibits limited solubility in aqueous buffers.

Commonly, organic solvents are employed to dissolve L-Arg-AMC effectively. Dimethyl sulfoxide (DMSO) is a widely recommended solvent, capable of dissolving the compound at concentrations typically up to 10 mg/mL. Another suitable organic solvent is N,N-dimethylformamide (DMF). For some applications, a mixture of acetic acid and water (e.g., in a 1:1 ratio) has been shown to solubilize L-Arg-AMC at concentrations as high as 50 mg/mL.

Once prepared, it is crucial to store these stock solutions appropriately to maintain the integrity of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the substrate. For long-term storage, temperatures of -20°C are standard, with some protocols suggesting -80°C for extended stability, particularly when dissolved in DMSO. When stored under these conditions and protected from light, stock solutions can be stable for several months.

Table 1: Recommended Solvents for this compound Stock Solutions

| Solvent | Typical Concentration | Storage Temperature |

| Dimethyl Sulfoxide (DMSO) | 1-10 mM | -20°C to -80°C |

| N,N-Dimethylformamide (DMF) | Soluble | -20°C |

| Acetic Acid:Water (1:1) | up to 50 mg/mL | -20°C |

Dilution Strategies for Optimal Assay Concentrations

Following the preparation of a concentrated stock solution, accurate dilution is necessary to achieve an optimal working concentration for the specific enzymatic assay. The final concentration of L-Arg-AMC in the assay will depend on the kinetic properties of the enzyme under investigation, particularly its Michaelis constant (Km).

A common strategy involves performing a serial dilution of the stock solution into the chosen assay buffer immediately before initiating the enzymatic reaction. It is important to ensure that the final concentration of the organic solvent from the stock solution is kept to a minimum (typically ≤1%) in the final assay volume to avoid potential inhibition or denaturation of the enzyme.

For many protease assays, the working concentration of L-Arg-AMC typically falls within the range of 10 to 100 µM. To determine the optimal substrate concentration, a substrate titration experiment is often performed. This involves measuring the initial reaction velocity at various substrate concentrations to generate a Michaelis-Menten plot, from which the Km value can be derived. An ideal starting point for many assays is a substrate concentration close to or slightly above the Km value. For instance, a working concentration of 20 µM has been utilized in assays for cathepsin H.

Table 2: Example Dilution Series for this compound

| Stock Solution Concentration | Volume of Stock (µL) | Volume of Assay Buffer (µL) | Final Concentration |

| 10 mM in DMSO | 1 | 999 | 10 µM |

| 10 mM in DMSO | 5 | 995 | 50 µM |

| 10 mM in DMSO | 10 | 990 | 100 µM |

| 1 mM in DMSO | 20 | 980 | 20 µM |

Reaction Environment Optimization for this compound Assays

The enzymatic cleavage of L-Arg-AMC is highly sensitive to the composition and conditions of the reaction environment. Careful optimization of the buffer system, pH, and the presence of cofactors or activators is essential for obtaining accurate and reproducible results.

Buffer System Selection and pH Regimes

The choice of buffer and its pH are critical as they directly impact both the activity of the enzyme and the fluorescence of the liberated AMC. The optimal pH for a given assay is typically a compromise between the pH at which the enzyme exhibits maximal activity and the pH at which the fluorescent signal of AMC is stable and maximal. The fluorescence of aminomethylcoumarin is generally stable over a pH range of 4 to 7.

Different buffer systems are employed depending on the specific protease being studied. For example, Tris-HCl buffer is commonly used for assays conducted at a neutral to slightly alkaline pH, with typical ranges between pH 7.0 and 8.0. For enzymes that are active in more acidic environments, such as cathepsins, acetate or phosphate buffers are often the buffers of choice, with pH regimes typically between 5.0 and 6.8. For instance, a buffer system for a cathepsin H assay consists of 200 mM KH2PO4-200 mM Na2HPO4 at a pH of 6.8.

It is important to empirically determine the optimal pH for each specific enzyme-substrate pair by performing the assay across a range of pH values.

Table 3: Common Buffer Systems for L-Arg-AMC Assays

| Buffer System | Typical pH Range | Example Enzyme Classes |

| Tris-HCl | 7.0 - 8.5 | Serine Proteases |

| HEPES | 7.0 - 8.0 | Various Proteases |

| Sodium Acetate | 4.0 - 5.5 | Cysteine Cathepsins |

| Phosphate Buffer | 6.0 - 7.5 | Various Proteases |

Influence of Cofactors and Enzyme Activators

The activity of many proteases is dependent on or can be enhanced by the presence of specific cofactors or activators. These should be included in the assay buffer at their optimal concentrations.

For many cysteine proteases, such as cathepsins, a reducing environment is necessary to maintain the active site cysteine in its reduced, catalytically active state. To achieve this, reducing agents like Dithiothreitol (DTT) or L-cysteine are often included in the assay buffer. For example, a cathepsin L assay buffer includes 5 mM cysteine.

Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), are also frequently incorporated into assay buffers. EDTA can prevent the inhibition of certain proteases by chelating inhibitory heavy metal ions that may be present as contaminants. For instance, a common cathepsin assay buffer includes 1 mM EDTA.

Conversely, some proteases require divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), for their activity or stability. In such cases, these ions must be added to the assay buffer. For example, some trypsin activity assays are conducted in the presence of 20 mM CaCl₂. The optimal concentration of these activating ions should be determined experimentally, as high concentrations can sometimes be inhibitory.

Analytical Validation of this compound Assays

To ensure the reliability and accuracy of data obtained from L-Arg-AMC based assays, it is essential to perform analytical validation. This includes determining the sensitivity and detection limits of the assay.

Sensitivity and Detection Limits

Fluorogenic assays utilizing L-Arg-AMC are known for their high sensitivity, which allows for the detection of low levels of enzymatic activity. The sensitivity of the assay is a measure of its ability to distinguish between small differences in enzyme concentration or activity.

The limit of detection (LOD) is defined as the lowest concentration of the product (free AMC) that can be reliably detected above the background fluorescence. The LOD can be experimentally determined by calculating the mean of the blank signals plus three times the standard deviation of the blank signals. While specific LOD values are highly dependent on the instrumentation, assay conditions, and the specific enzyme, the high quantum yield of AMC allows for detection in the nanomolar range in many optimized assays. For example, with certain fluorogenic substrates, detection limits as low as 7 ng protein/mL of a protease have been reported. The enhanced fluorescence of some coumarin (B35378) derivatives, which can be approximately 3-fold higher than that of AMC, can further improve assay sensitivity and lower the detection limits.

To establish a robust assay, a standard curve should be generated using known concentrations of free AMC. This allows for the conversion of the measured relative fluorescence units (RFU) into the molar amount of product formed, enabling the calculation of the reaction velocity in terms of moles per unit time.

Reproducibility and Inter-Assay Variability

The reliability and consistency of experimental results are paramount in scientific research. When utilizing this compound in enzymatic assays, establishing the reproducibility and minimizing variability between different assay runs are critical steps for data validation. This section outlines the core principles and experimental considerations for assessing the reproducibility and inter-assay variability of assays employing this fluorogenic substrate.

Intra-Assay Variability (Repeatability)

Intra-assay variability, or repeatability, refers to the variation observed within a single assay run when the same sample is measured multiple times. It is a measure of the precision of the assay under identical conditions. High intra-assay variability can indicate issues with pipetting accuracy, reagent consistency within the assay plate, or fluctuations in instrument readings during the measurement period.

To determine intra-assay variability, a series of replicate measurements of control samples at different concentrations (low, medium, and high) are typically included on the same assay plate. The Coefficient of Variation (CV), expressed as a percentage, is calculated for each set of replicates using the following formula:

CV (%) = (Standard Deviation / Mean) x 100

A lower CV indicates higher precision and better repeatability of the assay. Generally, an intra-assay CV of less than 10-15% is considered acceptable for most enzymatic assays, although the specific requirements may vary depending on the application.

Inter-Assay Variability (Reproducibility)

Inter-assay variability, or reproducibility, assesses the variation between different assay runs conducted on different days, with different batches of reagents, or by different operators. This parameter provides insight into the long-term consistency and robustness of the assay. High inter-assay variability can stem from factors such as day-to-day variations in instrument performance, reagent stability over time, and differences in experimental execution.

The evaluation of inter-assay variability involves analyzing the same set of control samples (low, medium, and high concentrations) across multiple independent assay runs. The mean and standard deviation are calculated for the measurements of each control sample across all runs, and the inter-assay CV is then determined. An acceptable inter-assay CV is often slightly higher than the intra-assay CV, typically aimed to be below 15-20%.

Factors Influencing Reproducibility and Variability

Several factors can contribute to variability in assays utilizing this compound:

Enzyme Activity: The stability and specific activity of the enzyme being assayed are critical. Freeze-thaw cycles, improper storage, or batch-to-batch variations in enzyme preparations can lead to significant variability.

Substrate Concentration and Purity: The concentration of this compound should be carefully controlled. The purity of the substrate is also essential, as impurities could interfere with the enzymatic reaction or the fluorescence measurement.

Assay Buffer Conditions: pH, ionic strength, and the presence of cofactors or inhibitors in the assay buffer must be consistent across all experiments.

Incubation Time and Temperature: The kinetics of the enzymatic reaction are sensitive to both time and temperature. Precise control of these parameters is crucial for reproducible results.

Instrumentation: The performance of the fluorometer, including the stability of the light source and the sensitivity of the detector, can impact measurements. Regular calibration and maintenance are necessary.

Pipetting and Handling: Accurate and consistent pipetting of all reagents, including the enzyme, substrate, and buffers, is fundamental to minimizing variability.

Illustrative Data on Assay Precision

While specific validation data for enzymatic assays utilizing this compound is not extensively published in a standardized format, the following tables illustrate how such data would be presented. These tables are based on typical validation parameters for similar fluorometric enzyme assays.

Table 1: Illustrative Intra-Assay Precision for a Cathepsin H Assay Using this compound

| Sample ID | Number of Replicates (n) | Mean Fluorescence (RFU) | Standard Deviation (SD) | Coefficient of Variation (%CV) |

| Low Control | 8 | 15,234 | 987 | 6.5 |

| Medium Control | 8 | 48,765 | 2,145 | 4.4 |

| High Control | 8 | 95,432 | 3,817 | 4.0 |

Table 2: Illustrative Inter-Assay Precision for a Cathepsin H Assay Using this compound

| Sample ID | Number of Assays (n) | Mean Fluorescence (RFU) | Standard Deviation (SD) | Coefficient of Variation (%CV) |

| Low Control | 10 | 15,540 | 1,430 | 9.2 |

| Medium Control | 10 | 49,120 | 3,930 | 8.0 |

| High Control | 10 | 96,210 | 7,215 | 7.5 |

Enzymatic Substrate Specificity and Kinetic Characterization of L Arg 7 Amino 4 Methylcoumarin

Assessment of Aminopeptidase (B13392206) B Activity Using L-Arg-7-Amino-4-Methylcoumarin

Aminopeptidase B is a metalloexopeptidase that exhibits high specificity for removing N-terminal arginine and lysine (B10760008) residues from peptides. nih.gov Given this substrate preference, L-Arg-AMC is a suitable fluorogenic substrate for assaying its activity. The enzyme's strong affinity for N-terminal arginine residues suggests that it would efficiently hydrolyze the arginine-AMC linkage.

Studies on porcine liver aminopeptidase B using a similar substrate, L-arginine β-naphthylamide, have determined a K_m value of 0.035 mM, indicating a high affinity for arginine substrates. nih.govsigmaaldrich.com This supports the use of L-Arg-AMC for sensitive and specific measurement of Aminopeptidase B activity.

Characterization of Arginine Aminopeptidase Activity across Biological Samples

L-Arg-AMC has been instrumental in identifying and characterizing arginine aminopeptidase activity in a variety of biological samples. For instance, it has been used as a substrate to detect arginine aminopeptidase in homogenates of Daphnia and from the recombinant aminopeptidase of Toxoplasma gondii.

A detailed kinetic study of a purified arginine aminopeptidase from the bacterium Lactobacillus sakei utilized L-Arg-AMC to determine the enzyme's kinetic parameters. The enzyme showed a clear preference for N-terminal arginine residues. nih.gov

| Substrate | Enzyme Source | K_m (µM) | V_max (µmol·h⁻¹·mg⁻¹) |

|---|---|---|---|

| Arg-AMC | Lactobacillus sakei | 15.9 | 211.4 |

| Lys-AMC | Lactobacillus sakei | 26.0 | 11.1 |

Data from the characterization of arginine aminopeptidase from L. sakei. nih.gov

The significantly higher V_max and lower K_m for Arg-AMC compared to Lys-AMC underscore the enzyme's strong preference for arginine at the N-terminus. nih.gov

Comparative Analysis of this compound with Other AMC-Based Substrates for Distinct Proteases (e.g., Cathepsin C, Cathepsin B, Aminopeptidase III)

The specificity of L-Arg-AMC for Cathepsin H is highlighted when compared to other AMC-based substrates designed for different proteases. This comparison illustrates the importance of the peptide sequence in directing substrate specificity.

Cathepsin B: This enzyme is often assayed using substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC. escholarship.org Unlike Cathepsin H, which has aminopeptidase activity and cleaves the single amino acid substrate L-Arg-AMC, Cathepsin B is primarily an endopeptidase and a dipeptidyl carboxypeptidase, preferring longer peptide substrates. escholarship.orgresearchgate.net

Cathepsin C: Also known as dipeptidyl peptidase I, this enzyme is typically assayed with substrates having two amino acids, such as Gly-Arg-AMC. nih.gov

Aminopeptidase III: For this enzyme, a substrate such as L-Arginyl-L-arginine 7-amido-4-methylcoumarin can be used, again highlighting the requirement for a dipeptide by this particular aminopeptidase. biosynth.com

The table below provides a comparative overview of various AMC-based substrates and their target proteases, along with their reported kinetic constants where available.

| Enzyme | Substrate | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|

| Cathepsin H | L-Arg-AMC | Specific, but quantitative data not cited |

| Cathepsin B | Z-Arg-Arg-AMC | 1.1 x 10⁵ (at pH 7.2) |

| Cathepsin L | Z-Phe-Arg-AMC | 1.9 x 10⁶ (at pH 5.5) |

| Aminopeptidase III | L-Arg-Arg-AMC | Data not cited |

Kinetic data for Cathepsin B and Cathepsin L are from studies on the human recombinant enzymes. escholarship.orgnih.gov

This comparative analysis demonstrates that while L-Arg-AMC is an effective and specific substrate for Cathepsin H, other proteases require different peptide sequences for optimal recognition and cleavage, showcasing the fine-tuned specificity of enzyme-substrate interactions.

Applications of L Arg 7 Amino 4 Methylcoumarin in Fundamental Biological and Biochemical Research

Quantitative Determination of Protease Activity in Cellular and Tissue Lysates

L-Arg-AMC is a sensitive substrate for the in vitro quantification of a variety of proteases, including cathepsins and aminopeptidases, in complex biological samples such as cellular and tissue lysates. The assay's principle lies in the enzymatic release of the highly fluorescent AMC from the non-fluorescent L-Arg-AMC substrate. The rate of fluorescence increase is directly proportional to the protease activity in the lysate under investigation. This allows for the precise determination of enzyme kinetics and the effects of inhibitors or activators on protease activity.

While specific studies detailing the use of L-Arg-7-Amino-4-Methylcoumarin in rat muscle homogenates are not extensively documented in publicly available literature, the compound is widely applied for measuring aminopeptidase (B13392206) activity in various mammalian tissue preparations. For instance, fluorogenic substrates with AMC are commonly used to monitor caspase and proteasome activities in rat brain lysates. The general methodology involves incubating the tissue homogenate with L-Arg-AMC and monitoring the release of free AMC over time using a fluorometer. This approach allows for the characterization of protease activity in different physiological and pathological states.

General Protocol for Protease Activity Measurement in Mammalian Tissue Homogenates:

| Step | Procedure |

|---|---|

| 1. Homogenate Preparation | Tissues are homogenized in a suitable buffer to release cellular contents, including proteases. |

| 2. Protein Quantification | The total protein concentration of the homogenate is determined to normalize enzyme activity. |

| 3. Enzyme Assay | The homogenate is incubated with a known concentration of this compound. |

| 4. Fluorescence Measurement | The increase in fluorescence due to the release of free 7-Amino-4-Methylcoumarin (B1665955) is measured over time at excitation/emission wavelengths of approximately 345/445 nm. |

| 5. Data Analysis | The rate of the reaction is calculated from the linear portion of the fluorescence curve and normalized to the protein concentration to determine specific enzyme activity. |

The application of L-Arg-AMC extends to the study of proteases in lower organisms. Research on the digestive, morphological, and life history traits of organisms like Daphnia pulex may involve the characterization of digestive proteases, for which L-Arg-AMC can be a suitable substrate. Similarly, understanding the biology of parasites such as Toxoplasma gondii involves characterizing their essential enzymes, including proteases that are crucial for their life cycle. researchgate.net While specific studies on Toxoplasma gondii proteases have been conducted, the detailed use of this compound in these studies is not consistently reported. nih.gov However, the general principles of the fluorometric assay make it a viable method for quantifying protease activity in extracts from these and other microorganisms.

Investigations into Enzyme Regulation and Modulation

L-Arg-AMC is an invaluable tool for studying the regulation of protease activity. By providing a quantifiable measure of enzyme function, researchers can investigate how various factors, such as pH, temperature, and the presence of cofactors or inhibitors, affect protease performance. For example, libraries of compounds can be screened for their ability to inhibit the cleavage of L-Arg-AMC by a specific protease, thereby identifying potential therapeutic agents that target diseases associated with dysregulated protease activity. The kinetic parameters derived from assays using L-Arg-AMC, such as Km and kcat, provide detailed insights into the enzyme's affinity for the substrate and its catalytic efficiency, which are crucial for understanding its regulatory mechanisms.

Utilization in High-Throughput Screening Platforms for Enzyme Activity

The fluorogenic nature of L-Arg-AMC makes it highly suitable for high-throughput screening (HTS) of enzyme activity and inhibitor discovery. abmole.com HTS assays are typically performed in multi-well plates, allowing for the simultaneous testing of thousands of compounds. The simple "mix-and-measure" format of the L-Arg-AMC assay, where the substrate is added to the enzyme and fluorescence is read after a specific incubation time, is readily adaptable to automated robotic systems. This enables the rapid identification of "hits"—compounds that modulate the activity of the target protease.

Key Features of this compound for HTS:

| Feature | Description |

|---|---|

| High Sensitivity | The release of the highly fluorescent AMC allows for the detection of low levels of enzyme activity. |

| Homogeneous Assay Format | No separation steps are required, simplifying the workflow and making it amenable to automation. |

| Real-time Monitoring | The continuous nature of the assay allows for kinetic studies and the determination of inhibition mechanisms. |

| Low Background Signal | The substrate itself is essentially non-fluorescent, leading to a high signal-to-background ratio. |

Application in the Study of Proteolytic Processing Pathways

Proteolytic processing is a fundamental biological process that involves the cleavage of proteins to generate active molecules, degrade damaged proteins, or regulate cellular signaling pathways. L-Arg-AMC and other similar fluorogenic substrates are instrumental in dissecting these complex pathways. By using substrates that mimic the cleavage sites of specific proteins, researchers can identify and characterize the proteases involved in a particular processing event. This aids in understanding the intricate network of proteolytic events that govern cellular function.

Development of Enzyme-Activated Fluorescent Probes for Live Cell Imaging (excluding specific cellular imaging results)

The principle behind L-Arg-AMC as a substrate has been adapted for the development of enzyme-activated fluorescent probes for visualizing protease activity in living cells. iris-biotech.denih.gov These probes are designed to be cell-permeable and to remain non-fluorescent until they are cleaved by a specific intracellular protease. Upon cleavage, the fluorescent reporter is released and can be detected by fluorescence microscopy. The design of such probes involves attaching a protease-specific peptide sequence, which includes arginine in the case of L-Arg-AMC, to a fluorescent molecule. The development of these tools allows for the spatial and temporal localization of protease activity within the cellular environment, providing valuable insights into the dynamic processes regulated by proteases. iris-biotech.de

Advanced Methodological Considerations and Challenges in L Arg 7 Amino 4 Methylcoumarin Assays

Impact of Environmental Factors on Fluorescence Signal Integrity

The fluorescence emitted by 7-Amino-4-Methylcoumarin (B1665955) (AMC), the product of enzymatic cleavage of L-Arg-7-Amino-4-Methylcoumarin, is the cornerstone of these assays. The integrity of this signal is paramount and can be significantly affected by the chemical microenvironment.

pH Stability of 7-Amino-4-Methylcoumarin Fluorescence

The fluorescence intensity of many fluorophores is sensitive to the pH of the solution, and coumarin (B35378) derivatives are no exception. The protonation state of the 7-amino group can influence the electronic properties of the molecule and, consequently, its fluorescence quantum yield. Generally, the fluorescence of 7-Amino-4-Methylcoumarin is considered to be relatively stable around physiological pH (typically pH 7.0-8.0), which is advantageous for many biological assays. However, significant deviations from this range can lead to alterations in fluorescence intensity. For instance, in acidic conditions, protonation of the amino group can lead to a decrease in fluorescence. Conversely, highly alkaline conditions can also impact the fluorescence signal. Therefore, maintaining a well-buffered system is crucial for the reproducibility of assays relying on AMC-based substrates. While the fluorescence of 7-Amino-4-Methylcoumarin is relatively stable at physiological pH, its intensity can be modulated at more extreme pH values. The following table illustrates the general trend of pH-dependent fluorescence for similar coumarin derivatives, showing a decrease in fluorescence at acidic pH.

| pH Value | Relative Fluorescence Intensity (%) |

|---|---|

| 2.0 | Reduced |

| 4.0 | Intermediate |

| 7.4 | 100 (Optimal) |

| 9.0 | Slightly Reduced |

Investigation of Fluorescence Quenching by Radical Species (e.g., TEMPO derivatives)

The fluorescence of 7-Amino-4-Methylcoumarin can be quenched by various molecules, including stable radical species like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives. This quenching is a significant consideration, as components of a complex biological sample or assay buffer could potentially act as quenchers, leading to an underestimation of enzymatic activity.

Studies have shown that the fluorescence quenching of 7-Amino-4-Methylcoumarin by TEMPO derivatives is an entirely dynamic (collisional) process. nih.gov This means that the quenching occurs upon contact between the excited fluorophore and the quencher molecule, without the formation of a stable ground-state complex. The efficiency of this quenching can be described by the Stern-Volmer equation. Research has determined the Stern-Volmer quenching constants (KSV) and bimolecular quenching constants (kq) for the interaction between 7-Amino-4-Methylcoumarin and various TEMPO derivatives in aqueous solutions. nih.gov For example, TEMPO-4-amino-4-carboxylic acid (TOAC) has been identified as a particularly effective quencher of 7-Amino-4-Methylcoumarin fluorescence. nih.gov The mechanism is diffusion-limited and results from an increase in non-radiative processes, such as internal conversion and intersystem crossing. nih.gov An electron transfer mechanism has been ruled out based on theoretical calculations of molecular radii and ionization potentials. nih.gov

The following table summarizes the Stern-Volmer constants for the quenching of various coumarin derivatives by 4-hydroxy-TEMPO, highlighting the susceptibility of these fluorophores to radical-induced signal reduction.

| Coumarin Derivative | Stern-Volmer Constant (KSV) [M-1] |

|---|---|

| 7-amino-4-methylcoumarin | Data not specified in provided text |

| 7-hydroxy-4-methylcoumarin | Data not specified in provided text |

| 5,7-dimethoxycoumarin | Data not specified in provided text |

| 7-amino-4-methyl-3-coumarinylacetic acid | Data not specified in provided text |

| 7-ethoxy-4-methylcoumarin | Data not specified in provided text |

Adaptations for Microscale and Droplet-Based Assay Systems

The advent of microfluidics and droplet-based screening platforms has revolutionized high-throughput analysis. However, the physicochemical properties of the assay components, including the fluorogenic substrate and its product, are critical for successful implementation in these miniaturized formats.

Addressing Hydrophobicity and Leakage Issues in Water-in-Oil Droplets

A significant challenge in using 7-Amino-4-Methylcoumarin in water-in-oil droplet systems is its hydrophobicity. This property can lead to the leakage of the fluorescent product from the aqueous droplets into the surrounding oil phase. This leakage compromises the integrity of the assay by causing signal diffusion and cross-contamination between droplets, making it difficult to accurately quantify enzyme activity within individual droplets.

Strategies for Enhanced Retention of Fluorescent Product

To overcome the leakage issue of 7-Amino-4-Methylcoumarin, researchers have developed strategies to increase the hydrophilicity of the fluorescent reporter molecule. One effective approach is the chemical modification of the coumarin scaffold. By introducing hydrophilic functional groups, the resulting fluorophore is better retained within the aqueous droplets.

Examples of such modified fluorophores include:

7-aminocoumarin-4-acetic acid (ACA) : The addition of a carboxylic acid group significantly increases the hydrophilicity of the molecule.

7-aminocoumarin-4-methanesulfonic acid (ACMS) : The incorporation of a sulfonic acid group provides even greater water solubility and retention.

The hydrophobicity of a compound can be estimated by its partition coefficient (logP), with lower values indicating greater hydrophilicity. The calculated logP values for AMC and its more hydrophilic derivatives correlate with their retention in water-in-oil droplets.

| Compound | Calculated logP (Molinspiration) | Retention in Water-in-Oil Droplets |

|---|---|---|

| 7-Amino-4-Methylcoumarin (AMC) | Higher (more hydrophobic) | Poor (leaks into oil phase) |

| 7-aminocoumarin-4-acetic acid (ACA) | 0.42 | Good |

| 7-aminocoumarin-4-methanesulfonic acid (ACMS) | Lower (more hydrophilic) | Excellent |

Integration of this compound Assays with Complementary Biochemical Techniques

While this compound assays are powerful for quantifying enzyme activity, integrating them with other biochemical techniques can provide a more comprehensive understanding of the biological system under investigation.

One potential integration is with High-Performance Liquid Chromatography (HPLC) . Following an enzymatic assay, HPLC can be used to separate the unreacted substrate, the fluorescent product (7-Amino-4-Methylcoumarin), and any other potential metabolites. This allows for a more detailed analysis of the reaction kinetics and can help to identify any side reactions or substrate impurities that might affect the fluorescence signal.

Furthermore, the assay could be coupled with Mass Spectrometry (MS) . After the enzymatic reaction, MS can be used to confirm the identity of the cleavage product and to detect any other modifications to the substrate or enzyme. This can be particularly useful for validating the specificity of the enzyme and for studying the mechanism of inhibition by small molecules.

Another complementary technique is Fluorescence Polarization (FP) . While the standard assay measures the increase in fluorescence intensity upon cleavage, an FP-based approach could be developed for competition assays. In such a setup, a fluorescently labeled ligand would bind to the enzyme of interest, resulting in a high FP signal. The displacement of this tracer by an unlabeled ligand, such as this compound, would lead to a decrease in the FP signal. This would be particularly useful for studying the binding kinetics of the substrate to the enzyme.

Rational Design and Synthesis of L Arg 7 Amino 4 Methylcoumarin Derivatives and Analogs

Synthetic Methodologies for Conjugating Arginine and Peptides to the AMC Scaffold

The conjugation of arginine and peptides to the 7-amino-4-methylcoumarin (B1665955) (AMC) scaffold is a critical step in the development of fluorogenic substrates for monitoring protease activity. These substrates are widely used to study the biological behavior of proteases, which play key roles in virtually all biological processes. nih.gov The synthesis of peptide-AMCs has traditionally involved solution-phase methods. However, these methods can be cumbersome, especially for longer peptides.

A significant advancement in this area has been the development of solid-phase synthesis strategies. nih.gov One such approach utilizes a novel AMC resin. In this methodology, 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) is attached to a Wang resin, which acts as a linker. Following the removal of the Fmoc protecting group, the desired peptide chain can be assembled on the amino group of the linker using standard Fmoc chemistry. The final peptide-AMC conjugate is then cleaved from the resin using trifluoroacetic acid. This method has been successfully used to synthesize various peptide-AMCs, demonstrating its versatility and tolerance for different amino acid side chains, including that of arginine. nih.gov

Another solid-phase synthetic strategy involves the use of a backbone amide linker (BAL). However, a limitation of this approach is the requirement for the solution-phase synthesis of the initial amino acid-AMC conjugate. nih.gov An alternative solid-phase method utilizes the side chain functionality of the C-terminal amino acid as an anchor point. This approach is not universally applicable to all amino acids. nih.gov

The synthesis of Z-Gly-Gly-Arg-AMC hydrochloride, a substrate for enzymes like urokinase and thrombin, is typically achieved through solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group serves as a protective group for the N-terminal glycine, enhancing the stability of the peptide during both synthesis and subsequent enzymatic assays. evitachem.com

| Synthetic Method | Description | Advantages | Limitations |

| Solution-Phase Synthesis | Traditional method involving coupling of amino acids or peptides to AMC in solution. | Well-established for smaller peptides. | Can be inefficient and difficult to purify for longer peptides. |

| Solid-Phase Synthesis (AMC Resin) | Peptide is synthesized on a solid support functionalized with an AMC derivative. | Facile, versatile, good yield and purity, suitable for combinatorial synthesis. nih.gov | Requires the synthesis of a specialized AMC resin. |

| Solid-Phase Synthesis (BAL Linker) | Utilizes a backbone amide linker for attachment to the solid support. | Solid-phase approach simplifies purification. | Requires initial solution-phase synthesis of the amino acid-AMC conjugate. nih.gov |

| Solid-Phase Synthesis (Side Chain Anchor) | Anchors the peptide to the resin via the side chain of the C-terminal amino acid. | Solid-phase approach. | Not applicable to all amino acids. nih.gov |

Structure-Activity Relationship Studies of L-Arg-7-Amino-4-Methylcoumarin

Influence of the Arginine Residue on Enzyme Recognition

The arginine residue plays a pivotal role in the recognition of this compound and its derivatives by specific proteases. The guanido group of arginine is a key determinant of its chemical and physicochemical properties, and it is crucial for the recognition, binding, and orientation of anionic substrates and cofactors by enzymes. nih.gov In the context of protease substrates, the presence and specific location of arginine residues can significantly influence enzyme selectivity and catalytic efficiency.

For instance, in the proprotein convertase family of enzymes, there is an absolute requirement for an arginine at the P1 position of the substrate. nih.gov The substitution of lysine (B10760008) for arginine at this position leads to a dramatic decrease in the catalytic efficiency (kcat/Km) of enzymes like Kex2, by at least 70-fold. nih.gov This highlights the critical role of the specific side chain structure of arginine in enzyme recognition. Pre-steady-state kinetic studies have revealed that this selectivity between arginine and lysine at the P1 position is a kinetic phenomenon that occurs during the acylation step of the catalytic cycle. nih.gov

Furthermore, studies on deubiquitinating enzymes (DUBs) have shown that specific arginine residues, even those not directly at the cleavage site, can be functionally important. Mutations of certain arginine residues in the DUB enzyme DUBA to alanine (B10760859) resulted in a decrease in enzyme activity, suggesting a role for these residues in coordinating the global conformational changes necessary for catalysis. acs.org

The positive charge of the arginine side chain is also a significant factor in its interaction with the enzyme's active site. Enzymes that preferentially cleave after basic residues often have negatively charged pockets (e.g., the S1 pocket) that accommodate the positively charged arginine side chain, contributing to substrate binding and specificity.

Impact of Amide Linkage on Hydrolysis Efficiency

The amide bond linking the arginine or peptide to the 7-amino-4-methylcoumarin (AMC) moiety is the site of enzymatic cleavage. The inherent stability of the amide bond is a key feature in the structure of proteins, making it resistant to spontaneous hydrolysis. ias.ac.in However, in the context of fluorogenic substrates, the efficiency of enzymatic hydrolysis of this amide linkage is paramount for signal generation.

The electronic properties of the coumarin (B35378) ring system can influence the reactivity of the amide bond. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin is released, leading to a significant increase in fluorescence. researchgate.netiris-biotech.de The efficiency of this hydrolysis is dependent on the specific enzyme and the amino acid sequence of the substrate.

The stability of the amide bond can be influenced by stereoelectronic effects of the groups attached to the amide nitrogen. ias.ac.in While the amide moiety itself is generally stable, its susceptibility to hydrolysis can be modulated by the surrounding chemical environment. In the case of AMC substrates, the enzyme's active site provides the specific catalytic machinery to facilitate the cleavage of this otherwise stable bond. The interaction between the substrate and the enzyme's active site residues positions the amide bond for nucleophilic attack, leading to its hydrolysis.

Development of Oligopeptide-AMC Substrates Based on L-Arginine (e.g., Gly-Arg-AMC, Arg-Arg-AMC, Z-Phe-Arg-AMC)

Building upon the L-Arginine-AMC core, a variety of oligopeptide-AMC substrates have been developed to target specific proteases with greater selectivity and sensitivity. These substrates typically feature arginine at the P1 position, which is the amino acid residue immediately preceding the scissile amide bond.

Gly-Arg-AMC is a fluorogenic substrate for cathepsin C. caymanchem.com Upon cleavage by the enzyme, the release of free AMC allows for the quantification of cathepsin C activity. caymanchem.com Kinetic studies have shown that Gly-Arg-AMC is a more active substrate for cathepsin C compared to Gly-Tyr-AMC. novoprolabs.com

Arg-Arg-AMC is a highly selective substrate for cathepsin B, an enzyme often associated with cancer cell invasion and metastasis. medchemexpress.com The dipeptide sequence enhances the specificity of the substrate for this particular cysteine protease. A benzyloxycarbonyl (Z) protected version, Z-Arg-Arg-AMC , is also a sensitive and selective fluorogenic substrate for cathepsin B. peptanova.depubcompare.aimedchemexpress.com

Z-Phe-Arg-AMC is a versatile fluorogenic substrate for a range of serine proteases, including cruzipain, plasma kallikrein, and soybean trypsin-like enzyme. bachem.com It is also an excellent substrate for the fluorometric assay of cathepsins B, K, and L, as well as papain. bachem.comsigmaaldrich.comechelon-inc.comiris-biotech.de The presence of the phenylalanine residue at the P2 position further refines the substrate's specificity for these enzymes.

Other examples of arginine-containing oligopeptide-AMC substrates include Boc-Leu-Arg-Arg-AMC , a substrate for the trypsin-like activity of the 20S proteasome, and Boc-Leu-Gly-Arg-AMC , a fluorogenic substrate for convertases. ubpbio.commedchemexpress.comZ-Gly-Gly-Arg-AMC is utilized as a substrate for thrombin and other trypsin-like proteases. evitachem.comrsc.org

| Substrate | Target Enzyme(s) | Key Features |

| Gly-Arg-AMC | Cathepsin C caymanchem.com | Dipeptide substrate for a specific lysosomal protease. |

| Arg-Arg-AMC | Cathepsin B medchemexpress.com | Highly selective for a key cancer-related protease. |

| Z-Arg-Arg-AMC | Cathepsin B peptanova.depubcompare.aimedchemexpress.com | N-terminally protected dipeptide for enhanced stability and specificity. |

| Z-Phe-Arg-AMC | Kallikrein, Cathepsins B, K, L, Papain, Cruzipain bachem.comsigmaaldrich.comechelon-inc.comiris-biotech.de | Broad-spectrum substrate for various serine and cysteine proteases. |

| Boc-Leu-Arg-Arg-AMC | 20S Proteasome (trypsin-like activity) ubpbio.com | Tripeptide substrate for a key component of the cellular protein degradation machinery. |

| Boc-Leu-Gly-Arg-AMC | Convertases medchemexpress.com | Substrate for a family of enzymes involved in precursor protein processing. |

| Z-Gly-Gly-Arg-AMC | Thrombin, Urokinase, Trypsin evitachem.comrsc.org | Tripeptide substrate for key enzymes in coagulation and fibrinolysis. |

Design of Substituted this compound Analogs for Specific Enzyme Targeting (e.g., Nα-Benzoyl-L-Arginine 7-amido-4-methylcoumarin)

To further enhance the specificity and utility of L-Arg-AMC as a fluorogenic substrate, various analogs with substitutions on the arginine residue have been designed. A prominent example is Nα-Benzoyl-L-Arginine 7-amido-4-methylcoumarin . This compound is a sensitive fluorogenic substrate for papain and trypsin. sigmaaldrich.com The benzoyl group at the α-amino position of arginine modifies the substrate's properties, making it particularly useful for assaying these proteases. It has been employed as a substrate for trypsin-like proteolysis in red blood cells, for midgut proteases of certain insects, and in screening for serine protease activity in venom. sigmaaldrich.com

The rationale behind such substitutions is to introduce chemical moieties that can interact with specific subsites in the enzyme's active site, thereby increasing the affinity and selectivity of the substrate for the target enzyme. The design of these analogs is often guided by the known substrate preferences of the target protease. By systematically altering the substituent at the Nα-position of the arginine, it is possible to fine-tune the substrate's properties for specific applications.

Future Directions and Emerging Research Frontiers for L Arg 7 Amino 4 Methylcoumarin

Expansion of L-Arg-7-Amino-4-Methylcoumarin Applications to Novel Enzyme Classes

L-Arg-AMC is a well-established substrate for assaying the activity of enzymes that cleave arginine residues, such as certain cathepsins scbt.comsigmaaldrich.com. However, the core technology of using a peptide linked to 7-amino-4-methylcoumarin (B1665955) (AMC) is being adapted to profile a wider range of proteases. The principle involves synthesizing libraries of peptides with varying amino acid sequences attached to the AMC fluorophore. This approach allows for the rapid identification of substrates for novel proteolytic enzymes nih.gov.

Researchers are creating diverse libraries of fluorogenic substrates to profile the specificities of a wide array of proteases, including serine proteases like thrombin, plasmin, and trypsin, as well as cysteine proteases such as papain nih.gov. This expansion is crucial for drug discovery and for understanding the roles of newly identified proteases in health and disease. The straightforward and rapid optimization of protease substrates facilitates the development of high-throughput screening assays, accelerating the exploitation of genomic and combinatorial chemistry data nih.gov.

Table 1: Examples of Enzyme Classes Profiled Using AMC-Based Substrate Libraries

| Enzyme Class | Specific Examples | Application |

| Serine Proteases | Thrombin, Plasmin, Factor Xa, Trypsin, Chymotrypsin | Drug discovery, understanding of blood coagulation and fibrinolysis nih.govsinica.edu.tw |

| Cysteine Proteases | Papain, Cruzain, Cathepsins | Drug development for parasitic diseases, cancer research nih.govbiotium.comsigmaaldrich.com |

| Aspartic Proteases | Human Napsin A | Pharmaceutical research nih.gov |

Integration into Automated and Miniaturized Assay Formats

The demand for screening large compound libraries has driven the integration of fluorogenic substrates like L-Arg-AMC into automated and miniaturized assay formats. These technologies, such as high-throughput screening (HTS) and droplet-based microfluidics, offer significant advantages in terms of speed, cost-effectiveness, and reduced sample consumption nih.govscbt.com.

Droplet-based microfluidics, an ultrahigh-throughput screening method, encapsulates single cells or enzymes in picoliter-sized droplets, allowing for millions of individual assays to be performed simultaneously nih.govnih.gov. This technology has been successfully used to screen for proteolytic activity from environmental bacteria, leading to the discovery of novel and more efficient enzymes nih.gov. However, the hydrophobicity of the cleaved AMC fluorophore can be a challenge in these systems, as it may leak from the aqueous droplets into the surrounding oil phase nih.govacs.org. To address this, derivatives of AMC with increased hydrophilicity are being developed acs.orgresearchgate.net.

Table 2: Comparison of Conventional vs. Miniaturized Assay Formats

| Feature | Conventional Microplate Assays | Droplet-Based Microfluidics |

| Throughput | Medium to High | Ultra-High nih.govnih.gov |

| Sample Volume | Microliters | Picoliters to Nanoliters nih.gov |

| Reagent Consumption | Higher | Significantly Lower |

| Screening Speed | Hours to Days | Minutes to Hours nih.gov |

| Cost per Assay | Higher | Lower |

Exploration of this compound in Systems Biology and Multi-Enzyme Profiling

In the era of systems biology, there is a growing need to understand complex biological processes by studying multiple components simultaneously. Fluorogenic substrates are being employed in multi-enzyme profiling to create "fingerprints" of enzymatic activity in complex biological samples like cell lysates or soil extracts nih.govresearchgate.net.

By using a panel of different fluorogenic substrates, including those based on AMC, researchers can obtain a comprehensive profile of the enzymatic activities present in a sample. This multi-substrate approach can be used to discriminate between different cell types, disease states, or environmental conditions nih.gov. For example, multiplexed single-molecule enzyme activity analysis allows for the identification and quantification of different enzymes within a complex mixture, providing a powerful tool for biomarker discovery nih.gov.

Development of Advanced Probes Incorporating this compound for Biological Discovery

The versatility of the 7-amino-4-methylcoumarin fluorophore allows for its incorporation into a variety of advanced biological probes iris-biotech.de. Beyond simple peptide conjugates, researchers are designing more sophisticated probes for specific applications.

One area of development is the creation of probes for in vivo imaging of enzyme activity. These probes are designed to be cell-permeable and to specifically accumulate in certain organelles, such as lysosomes plos.org. By attaching targeting moieties to the fluorogenic substrate, researchers can direct the probe to a specific cellular location and monitor enzymatic activity in real-time within living cells.

Furthermore, modifications to the coumarin (B35378) structure itself are being explored to enhance its photophysical properties. For instance, derivatives of AMC are being synthesized to have larger Stokes shifts, increased photostability, and different emission wavelengths, which is particularly useful for multiplexed assays where multiple fluorescent signals need to be distinguished iris-biotech.deplos.org. The development of novel solid-phase synthesis methods for peptide-AMC conjugates is also facilitating the rapid and efficient creation of new and diverse probes nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.